Cas no 259209-27-3 ((5-(Tert-butyl)-2-hydroxyphenyl)boronic acid)

(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid is a boronic acid derivative featuring a tert-butyl substituent and a hydroxyl group on the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling efficient formation of carbon-carbon bonds in synthetic organic chemistry. The tert-butyl group enhances steric hindrance, improving selectivity in coupling reactions, while the hydroxyl group offers additional coordination sites for catalytic systems. It is particularly valuable in pharmaceutical and materials science research for constructing complex aromatic frameworks. The compound is typically supplied as a white to off-white crystalline powder with high purity, ensuring consistent performance in demanding applications. Proper storage under inert conditions is recommended to maintain stability.
(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid structure
259209-27-3 structure
Product Name:(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid
CAS No:259209-27-3
MF:C10H15BO3
MW:194.035303354263
CID:2838168
Update Time:2025-06-08

(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-(tert-butyl)-2-hydroxyphenyl)boronic acid
    • (5-tert-butyl-2-hydroxyphenyl)boronic acid
    • 2-Hydroxy-5-tert-butylphenylboronic acid
    • (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid
    • Inchi: 1S/C10H15BO3/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,12-14H,1-3H3
    • InChI Key: KAHMKMRXTYEUCA-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1B(O)O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Topological Polar Surface Area: 60.7

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Additional information on (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid

Comprehensive Guide to (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid (CAS No. 259209-27-3): Properties, Applications, and Industry Insights

(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid (CAS No. 259209-27-3) is a specialized boronic acid derivative widely recognized for its role in organic synthesis and pharmaceutical research. This compound features a tert-butyl group and a hydroxyl group on the phenyl ring, which enhance its stability and reactivity in Suzuki-Miyaura cross-coupling reactions. Its unique structure makes it invaluable for constructing complex molecules, particularly in drug discovery and material science.

In recent years, the demand for boronic acid-based compounds has surged due to their versatility in catalysis and bioconjugation. Researchers frequently search for "CAS 259209-27-3 suppliers" or "applications of (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid," reflecting its growing industrial relevance. The compound's ability to form stable covalent bonds with diols and other functional groups has also sparked interest in sensor development and diagnostic tools, aligning with trends in personalized medicine and point-of-care testing.

From a synthetic perspective, 259209-27-3 exhibits excellent solubility in common organic solvents like THF and DMSO, facilitating its use in high-throughput screening and combinatorial chemistry. Its thermodynamic stability under mild conditions further distinguishes it from other boronic acids, making it a preferred choice for green chemistry initiatives. Environmental concerns and regulatory shifts toward sustainable practices have amplified the focus on such compounds, as evidenced by searches for "eco-friendly boronic acid derivatives."

The pharmaceutical industry leverages (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid as a key intermediate in synthesizing kinase inhibitors and anticancer agents. Its bioorthogonal reactivity enables selective modifications of biomolecules, a feature critical for targeted drug delivery systems. Recent publications highlight its utility in developing PROTACs (Proteolysis-Targeting Chimeras), a breakthrough technology in degrading disease-causing proteins. This aligns with the rising popularity of queries like "boronic acids in targeted therapy" and "PROTAC design principles."

Quality control and handling of CAS 259209-27-3 require adherence to stringent protocols to ensure purity and batch consistency. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify its structural integrity. Suppliers often provide certificates of analysis (CoA) to meet the demands of academic and industrial users searching for "high-purity boronic acids." Storage recommendations typically include anhydrous conditions and argon atmospheres to prevent degradation.

Emerging applications in material science further expand the compound's utility. For instance, its incorporation into MOFs (Metal-Organic Frameworks) and covalent organic frameworks (COFs) has opened avenues for gas storage and molecular separation. These innovations resonate with searches for "advanced functional materials" and "boronic acid MOFs," underscoring the interdisciplinary appeal of this chemical.

In summary, (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid (CAS No. 259209-27-3) stands at the intersection of cutting-edge research and industrial innovation. Its multifaceted applications—from drug discovery to smart materials—cater to evolving scientific and technological needs. As interest in precision chemistry grows, this compound will likely remain a focal point for advancements in life sciences and nanotechnology.

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